![molecular formula C29H32N2O5 B7959339 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate](/img/structure/B7959339.png)
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate is a complex organic compound with significant applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is notable for its unique structure and chemical properties, which make it a valuable reagent and intermediate in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate typically involves multiple steps, starting from readily available starting materials. One common method is as follows:
Step 1: Protection of the amino group using tert-butoxycarbonyl (Boc) protection.
Step 2: Introduction of the triphenylmethyl (Trt) group to protect the carbamoyl group.
Step 3: Coupling of the protected amino acid derivative with methyl propanoate using a suitable coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry techniques to ensure higher yields and better control over reaction parameters. This approach minimizes the use of hazardous reagents and reduces the overall environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reaction with reducing agents such as lithium aluminium hydride.
Substitution: Reaction with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing Agents: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Hydroxide ions (OH⁻), ammonia (NH₃).
Major Products:
Oxidation: Yields oxidized derivatives of the compound.
Reduction: Produces reduced forms with different functional groups.
Substitution: Leads to a variety of substituted derivatives, depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate has numerous scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, facilitating the study of reaction mechanisms and synthesis pathways.
Biology: Serves as a protected amino acid derivative in peptide synthesis, allowing researchers to study protein structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Employed in the manufacture of pharmaceuticals and fine chemicals, providing a versatile building block for various synthetic processes.
Mécanisme D'action
The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's unique structure allows it to bind selectively to these targets, modulating their activity and influencing biochemical pathways. This selective binding is crucial for its applications in drug design and therapeutic interventions.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate stands out due to its specific combination of protecting groups and functional moieties. Similar compounds include:
N-Boc protected amino acids
Trt-protected carbamoyl derivatives
Methyl esters of amino acids
The uniqueness of this compound lies in its dual protection strategy, which provides enhanced stability and selectivity in synthetic applications.
There you have it! That compound is certainly something fascinating
Propriétés
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(tritylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O5/c1-28(2,3)36-27(34)30-24(26(33)35-4)20-25(32)31-29(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,20H2,1-4H3,(H,30,34)(H,31,32)/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPGVVNITGVIJP-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
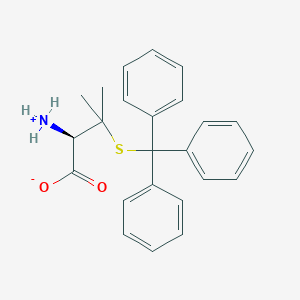
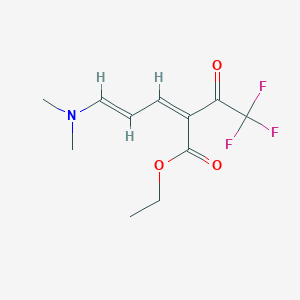
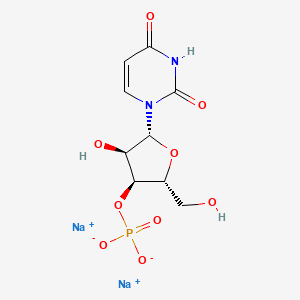
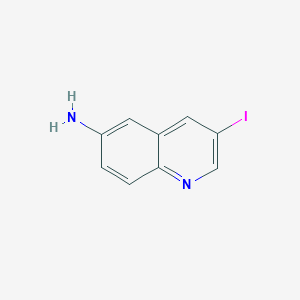
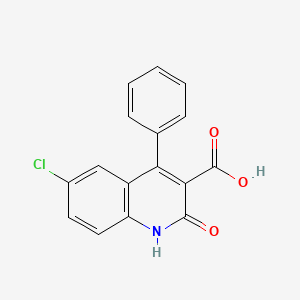
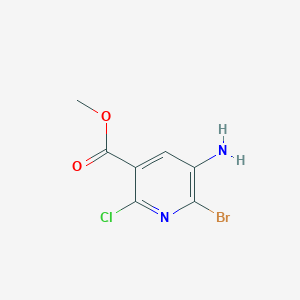
![tert-butyl 2-methyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B7959302.png)
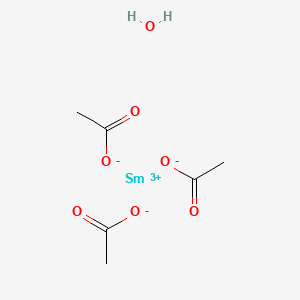
![methyl (2R)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B7959324.png)
![Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B7959327.png)
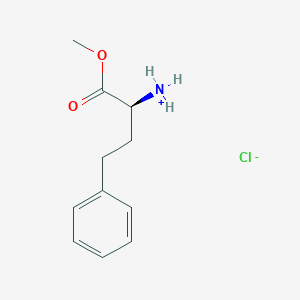

![methyl (2S)-2,5-bis({[(tert-butoxy)carbonyl]amino})pentanoate](/img/structure/B7959342.png)
![1-tert-butyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate](/img/structure/B7959345.png)
